molecular formula C17H14N4O2 B11453541 2-{4-amino-6-[(E)-2-(2-hydroxyphenyl)ethenyl]-1,3,5-triazin-2-yl}phenol

2-{4-amino-6-[(E)-2-(2-hydroxyphenyl)ethenyl]-1,3,5-triazin-2-yl}phenol

Cat. No.: B11453541
M. Wt: 306.32 g/mol
InChI Key: FQGIWZQHNIIADU-MDZDMXLPSA-N
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Description

2-{4-AMINO-6-[(1E)-2-(2-HYDROXYPHENYL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL is a complex organic compound that features a triazine ring substituted with an amino group, a hydroxyphenyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-AMINO-6-[(1E)-2-(2-HYDROXYPHENYL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL typically involves multiple steps, starting with the formation of the triazine ring. One common method involves the reaction of cyanuric chloride with an appropriate amine and phenol under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{4-AMINO-6-[(1E)-2-(2-HYDROXYPHENYL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinone derivatives, while nucleophilic substitution can introduce various functional groups onto the triazine ring.

Scientific Research Applications

2-{4-AMINO-6-[(1E)-2-(2-HYDROXYPHENYL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{4-AMINO-6-[(1E)-2-(2-HYDROXYPHENYL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s phenolic and amino groups can form hydrogen bonds and other interactions with target proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{4-AMINO-6-[(1E)-2-(2-HYDROXYPHENYL)ETHENYL]-1,3,5-TRIAZIN-2-YL}ANILINE
  • **2-{4-AMINO-6-[(1E)-2-(2-HYDROXYPHENYL)ETHENYL]-1,3,5-TRIAZIN-2-YL}THIOPHENOL

Uniqueness

2-{4-AMINO-6-[(1E)-2-(2-HYDROXYPHENYL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its combination of phenolic and amino groups allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

2-[(E)-2-[4-amino-6-(2-hydroxyphenyl)-1,3,5-triazin-2-yl]ethenyl]phenol

InChI

InChI=1S/C17H14N4O2/c18-17-20-15(10-9-11-5-1-3-7-13(11)22)19-16(21-17)12-6-2-4-8-14(12)23/h1-10,22-23H,(H2,18,19,20,21)/b10-9+

InChI Key

FQGIWZQHNIIADU-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=NC(=NC(=N2)N)C3=CC=CC=C3O)O

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NC(=NC(=N2)N)C3=CC=CC=C3O)O

Origin of Product

United States

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